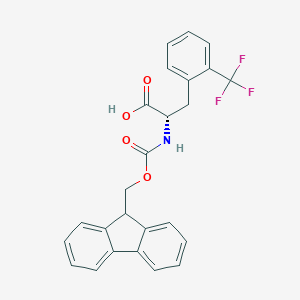

(S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-3-(2-(trifluorométhyl)phényl)propanoïque

Vue d'ensemble

Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and a propanoic acid moiety

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe or a ligand in studies involving protein-ligand interactions, enzyme kinetics, or receptor binding.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industrial applications, it may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.

Mécanisme D'action

Target of Action

It’s known that fmoc-based compounds are often used in peptide synthesis , suggesting that their targets could be specific proteins or enzymes within biochemical pathways.

Mode of Action

Fmoc-L-2-Trifluoromethylphenylalanine likely interacts with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during synthesis, allowing for the selective formation of bonds without unwanted side reactions .

Result of Action

The molecular and cellular effects of Fmoc-L-2-Trifluoromethylphenylalanine’s action are likely dependent on the specific proteins it helps synthesize . By influencing the structure of these proteins, the compound could potentially alter their function and impact various cellular processes.

Action Environment

Environmental factors such as pH, temperature, and buffer ions can influence the action, efficacy, and stability of Fmoc-L-2-Trifluoromethylphenylalanine . These factors can affect the compound’s solubility, reactivity, and overall effectiveness in peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection:

Formation of the Propanoic Acid Moiety: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoic acid moiety.

Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the Fmoc group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonates can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique electronic and steric properties, making it particularly useful in applications requiring high reactivity or specific interactions with biological targets.

Activité Biologique

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a fluorene derivative, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, synthesis, and biological implications of this compound, supported by relevant case studies and research findings.

The compound's structure features a fluorene moiety, which contributes to its unique electronic properties and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Synthesis

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:

- Preparation of Fluorene Derivatives : The initial step often includes the functionalization of fluorene derivatives through methods such as acylation or alkylation.

- Formation of Amino Acid Backbone : The amino acid structure is introduced through coupling reactions, often utilizing peptide coupling reagents.

- Purification and Characterization : The final product is purified using techniques like column chromatography and characterized using NMR and mass spectrometry.

Biological Activity

Research has indicated that fluorene derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have shown that compounds within the fluorenone class, including derivatives similar to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication. This activity suggests potential as antitumor agents .

- Antiviral Properties : Some fluorenone derivatives have been reported to possess antiviral activities, contributing to their therapeutic potential in treating viral infections .

- Inhibition of Histone Deacetylases (HDACs) : Case studies have demonstrated that certain structural modifications in fluorenes can lead to selective inhibition of HDACs, which are important in cancer biology due to their role in regulating gene expression .

Case Studies

- Antiproliferative Activity : A study evaluating various fluorenone derivatives found that modifications in the side chains significantly affected antiproliferative activity against cancer cell lines. Compounds with linear alkyl groups showed enhanced activity compared to those with branched or bulky groups .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression .

Research Findings

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOLKMHJFBQNA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375791 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352523-16-1 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.